2-(quinazolin-4-ylthio)-N-(3-(trifluoromethyl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(quinazolin-4-ylthio)-N-(3-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C17H12F3N3OS and its molecular weight is 363.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antitumor Applications
A series of compounds related to 2-(quinazolin-4-ylthio)-N-(3-(trifluoromethyl)phenyl)acetamide were designed and synthesized, demonstrating significant in vitro antitumor activity. For instance, one study revealed compounds exhibiting remarkable broad-spectrum antitumor activity, nearly sevenfold more active than the known drug 5-FU, against various cancer types including renal, colon, non-small cell lung, breast, ovarian, and melanoma cancers. Docking studies suggested a similar binding mode to erlotinib in the ATP binding site of EGFR-TK, indicating a potential mechanism of action (Ibrahim A. Al-Suwaidan et al., 2013). Additionally, other novel 3-benzyl-4(3H)quinazolinone analogues were synthesized and evaluated, showing amazing broad-spectrum antitumor activity with potent efficacy compared to 5-FU (Ibrahim A. Al-Suwaidan et al., 2016).
H1-Antihistaminic Applications
Compounds derived from quinazolinone scaffolds were investigated for their H1-antihistaminic activity, offering protection against histamine-induced bronchospasm in guinea pigs. One such compound showed negligible sedation compared to the reference standard chlorpheniramine maleate, suggesting its potential as a leading molecule for further development into a new class of H1-antihistaminic agents (V. Alagarsamy & P. Parthiban, 2014).
Antimicrobial Applications
Another area of application includes antimicrobial activities, where novel 1,2,4-triazole derivatives containing the quinazolinylpiperidinyl moiety and N-(substituted phenyl)acetamide group were synthesized. These compounds exhibited good to excellent antibacterial activities against the rice bacterial pathogen Xanthomonas oryzae pv. oryzae (Xoo), showing significant lower EC50 values than the control agent Bismerthiazol (Lan Yang & Xiaoping Bao, 2017).
Properties
IUPAC Name |
2-quinazolin-4-ylsulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3N3OS/c18-17(19,20)11-4-3-5-12(8-11)23-15(24)9-25-16-13-6-1-2-7-14(13)21-10-22-16/h1-8,10H,9H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUCXLENUJKRODL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC=N2)SCC(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.